"2-chloro-5-isocyanato-thiophene" synthesis and characterization
"2-chloro-5-isocyanato-thiophene" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloro-5-isocyanato-thiophene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-chloro-5-isocyanato-thiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. The isocyanate functional group offers a versatile handle for derivatization, while the chlorinated thiophene core is a common scaffold in pharmacologically active molecules. This document outlines a robust and reliable synthetic route commencing from 5-chlorothiophene-2-carboxylic acid via the Curtius rearrangement. Each synthetic step is detailed with field-proven insights into reaction mechanisms, experimental choices, and safety considerations. Furthermore, a complete guide to the analytical characterization of the final product is presented, including spectroscopic data (IR, NMR) and mass spectrometry, to ensure researchers can confidently verify the compound's identity, purity, and stability.
Introduction: The Significance of Thiophene Isocyanates
Thiophene-based scaffolds are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them critical components in the design of novel therapeutic agents. The introduction of an isocyanate group onto the thiophene ring, as in 2-chloro-5-isocyanato-thiophene, creates a highly versatile intermediate. Isocyanates are reactive electrophiles that readily form stable urea, urethane (carbamate), and amide linkages upon reaction with amines, alcohols, and carboxylic acids, respectively.[1] This reactivity is extensively leveraged in the synthesis of compound libraries for screening, the development of covalent inhibitors, and the creation of advanced polymers and functional materials.
This guide focuses on a validated synthetic pathway to 2-chloro-5-isocyanato-thiophene, emphasizing the Curtius rearrangement—a powerful transformation for converting carboxylic acids into isocyanates with the loss of one carbon atom.[2] The key advantages of this approach include the ready availability of the starting carboxylic acid, the mild reaction conditions, and the high purity of the resulting isocyanate, making it an ideal choice for both academic and industrial research.[3]
Synthetic Methodology: A Three-Step Approach
The chosen synthetic strategy proceeds via a three-step sequence starting from 5-chlorothiophene-2-carboxylic acid. This pathway is efficient and relies on well-established chemical transformations. The core of the synthesis is the Curtius rearrangement, a concerted, intramolecular reaction that ensures high fidelity and avoids the formation of secondary or tertiary amine byproducts often seen in other amine syntheses.[2]
Overall Synthetic Scheme
The transformation from the starting carboxylic acid to the target isocyanate is depicted below. The process involves the activation of the carboxylic acid as an acyl chloride, conversion to a reactive acyl azide intermediate, and subsequent thermal rearrangement to the final product.
Figure 1: Synthetic workflow for 2-chloro-5-isocyanato-thiophene.
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
Causality: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[4][5] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.
Experimental Protocol:
-
Materials & Reagents
Reagent CAS No. M.W. Amount Moles 5-Chlorothiophene-2-carboxylic acid 24065-33-6 162.60 10.0 g 61.5 mmol Thionyl chloride (SOCl₂) 7719-09-7 118.97 8.8 g (5.4 mL) 73.8 mmol Toluene 108-88-3 - 100 mL - | DMF (catalyst) | 68-12-2 | - | 2-3 drops | - |
-
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a gas outlet to a scrubber), add 5-chlorothiophene-2-carboxylic acid (10.0 g, 61.5 mmol) and toluene (100 mL).
-
Add a few drops of DMF to the suspension.
-
Slowly add thionyl chloride (5.4 mL, 73.8 mmol) to the mixture at room temperature. Caution: The reaction is exothermic and releases HCl gas.[4] Perform this step in a well-ventilated fume hood.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude 5-chlorothiophene-2-carbonyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
-
Step 2: Synthesis of 5-Chlorothiophene-2-carbonyl azide
Causality: The acyl chloride is converted to the corresponding acyl azide by nucleophilic acyl substitution with sodium azide. This reaction is typically performed at low temperatures to ensure the stability of the acyl azide, which can be thermally sensitive and potentially explosive upon isolation.[6]
Experimental Protocol:
-
Materials & Reagents
Reagent CAS No. M.W. Amount Moles 5-Chlorothiophene-2-carbonyl chloride 35774-55-1 181.04 ~61.5 mmol ~61.5 mmol Sodium azide (NaN₃) 26628-22-8 65.01 4.4 g 67.7 mmol Acetone 67-64-1 - 75 mL - | Water | 7732-18-5 | - | 25 mL | - |
-
Procedure:
-
In a 250 mL flask, dissolve sodium azide (4.4 g, 67.7 mmol) in a mixture of water (25 mL) and acetone (50 mL). Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 5-chlorothiophene-2-carbonyl chloride from the previous step in 25 mL of cold acetone.
-
Add the acyl chloride solution dropwise to the stirred sodium azide solution over 30 minutes, maintaining the temperature at 0 °C. Caution: Sodium azide is highly toxic. Acyl azides are potentially explosive and should be handled with extreme care behind a blast shield. Do not allow the isolated azide to come into contact with metal spatulas or ground glass joints.
-
After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours.
-
The resulting acyl azide is typically not isolated. The reaction mixture is used directly in the final rearrangement step.
-
Step 3: Curtius Rearrangement to 2-chloro-5-isocyanato-thiophene
Causality: The thermal decomposition of the acyl azide proceeds via the Curtius rearrangement to yield the isocyanate and nitrogen gas.[7] The reaction is believed to be a concerted process, where the R-group migrates to the nitrogen atom as N₂ is expelled.[1][7] This concerted mechanism avoids the formation of a highly reactive acyl nitrene intermediate, leading to a cleaner reaction with fewer byproducts.[7] The loss of gaseous nitrogen provides a strong thermodynamic driving force for the reaction.[5]
Experimental Protocol:
-
Materials & Reagents
Reagent CAS No. M.W. Amount Moles 5-Chlorothiophene-2-carbonyl azide solution N/A 187.61 ~61.5 mmol ~61.5 mmol | Toluene | 108-88-3 | - | 100 mL | - |
-
Procedure:
-
Carefully pour the cold acyl azide reaction mixture into a separatory funnel containing 100 mL of cold water and 100 mL of toluene.
-
Gently extract the aqueous layer. Caution: Avoid vigorous shaking. Wash the organic layer with cold brine.
-
Dry the toluene layer over anhydrous sodium sulfate.
-
Transfer the dried toluene solution to a flask equipped with a reflux condenser.
-
Gently heat the solution to reflux (approx. 110 °C). Vigorous evolution of nitrogen gas will be observed. Maintain reflux until gas evolution ceases (typically 1-2 hours).
-
After cooling, the toluene can be removed under reduced pressure to yield the crude 2-chloro-5-isocyanato-thiophene.
-
Purify the final product by vacuum distillation.
-
Characterization and Data Analysis
Confirmation of the final product's identity and purity is achieved through a combination of standard analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 76537-13-8 | [8] |
| Molecular Formula | C₅H₂ClNOS | [8] |
| Molecular Weight | 159.59 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [10] (analogy) |
| Boiling Point | 215 °C (predicted) | [8] |
| Density | 1.44 g/cm³ (predicted) | [8] |
Spectroscopic and Spectrometric Data
Figure 2: Structure of 2-chloro-5-isocyanato-thiophene.
Infrared (IR) Spectroscopy: IR spectroscopy is the most direct method for confirming the formation of the isocyanate group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 - 2250 | Strong, Sharp | Asymmetric stretch of -N=C=O |
| ~1530 | Medium | C=C stretch (thiophene ring) |
| ~1415 | Medium | C=C stretch (thiophene ring) |
| ~850 | Medium | C-S stretch (thiophene ring) |
-
Expert Insight: The hallmark of a successful Curtius rearrangement is the appearance of a very strong and sharp absorption band for the isocyanate group around 2260 cm⁻¹.[11][12] Concurrently, the characteristic azide stretch (~2140 cm⁻¹) from the intermediate should be completely absent in the final product spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the substitution pattern on the thiophene ring. (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling (J) Hz | Assignment |
| ~7.15 | d | ~4.0 | H-3 |
| ~6.90 | d | ~4.0 | H-4 |
-
Expert Insight: The two protons on the 2,5-disubstituted thiophene ring appear as two distinct doublets. The coupling constant of approximately 4.0 Hz is characteristic of four-bond coupling between protons at the 3- and 4-positions of a thiophene ring.[13]
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments. (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C-Cl (C2) |
| ~130 | C-NCO (C5) |
| ~128 | C-H (C3 or C4) |
| ~126 | C-H (C4 or C3) |
| ~125 | -N=C=O |
-
Expert Insight: The isocyanate carbon typically appears in the 120-130 ppm range. The exact assignments of the thiophene ring carbons can be confirmed using advanced 2D NMR techniques like HSQC and HMBC.
Mass Spectrometry (MS): MS confirms the molecular weight and elemental composition.
| m/z | Interpretation |
| 159/161 | [M]⁺, Molecular ion peak |
| 131/133 | [M - CO]⁺ |
| 96 | [M - CO - Cl]⁺ |
-
Expert Insight: A crucial diagnostic feature is the isotopic pattern for the molecular ion ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will show two peaks at m/z 159 and 161 in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.[14]
Safety, Handling, and Storage
Chemical Safety:
-
Thionyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme care.[6]
-
Acyl Azides: Potentially explosive, especially in concentrated form or upon heating. Never use ground glass joints or metal spatulas. Always work behind a blast shield.
-
Isocyanates: Potent respiratory sensitizers and lachrymators. All handling must be performed in a well-ventilated fume hood.[8] Avoid inhalation and skin contact.
Handling and Storage:
-
Handling: All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood.[16] Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: 2-chloro-5-isocyanato-thiophene is sensitive to moisture. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from water and alcohols.
Conclusion
This guide details a reliable and well-documented synthetic route for the preparation of 2-chloro-5-isocyanato-thiophene, a key intermediate for chemical and pharmaceutical research. By leveraging the Curtius rearrangement, the target compound can be synthesized efficiently from its corresponding carboxylic acid. The provided step-by-step protocols and detailed characterization data serve as a self-validating system, enabling researchers to confidently produce and verify this valuable chemical building block for applications in drug discovery and materials science. Adherence to the outlined safety protocols is paramount for the successful and safe execution of this synthesis.
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ResearchGate. (2015). Synthesis of P005091. Retrieved from [Link]
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